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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, a

proposed synthetic route, and a prospective outlook on the biological significance of N-(4-
methylpyridazin-3-yl)acetamide. Due to the limited availability of direct experimental data for

this specific molecule, this guide combines theoretical knowledge with data from analogous

pyridazine derivatives to offer a predictive yet scientifically grounded resource for researchers.

All quantitative data is summarized in structured tables, and a detailed, albeit hypothetical,

experimental protocol for its synthesis is provided. Visualizations for the proposed synthetic

workflow are included to facilitate understanding.

Introduction
N-(4-methylpyridazin-3-yl)acetamide is a small molecule belonging to the pyridazine class of

heterocycles. Pyridazine derivatives are of significant interest in medicinal chemistry and drug

development due to their diverse pharmacological activities, which include anti-inflammatory,

antimicrobial, and anticancer properties. The acetamide functional group can participate in

hydrogen bonding, a key interaction in many biological systems. This guide aims to consolidate

the known and predicted chemical properties of N-(4-methylpyridazin-3-yl)acetamide to

serve as a foundational document for further research and development.
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Chemical Properties
The fundamental chemical properties of N-(4-methylpyridazin-3-yl)acetamide are

summarized below. It is important to note that while the molecular formula and weight are

definitive, other physical properties are estimated based on closely related analogs due to a

lack of specific experimental data for the title compound.

Table 1: General Chemical Properties

Property Value Source

IUPAC Name
N-(4-methylpyridazin-3-

yl)acetamide
PubChem

Molecular Formula C₇H₉N₃O PubChem[1]

Molecular Weight 151.17 g/mol PubChem[1]

CAS Number Not available -

SMILES CC1=CC=NN=C1NC(C)=O Predicted

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Notes

Melting Point 180 - 230 °C

Based on the melting point of

the isomeric N-(5-

methylpyridazin-3-yl)acetamide

(182-224 °C).

Boiling Point > 300 °C

High boiling point is expected

due to the polar nature and

potential for hydrogen bonding.

Solubility

Soluble in DMSO and

methanol; sparingly soluble in

water.

Typical for small polar organic

molecules with hydrogen

bonding capabilities.

LogP ~1.5
Estimated based on related

pyridazine structures.

Proposed Synthesis and Experimental Protocols
Currently, a specific, experimentally validated synthesis for N-(4-methylpyridazin-3-
yl)acetamide is not available in the public domain. Therefore, a plausible two-step synthetic

route is proposed, starting from the synthesis of the key intermediate, 3-amino-4-

methylpyridazine, followed by its acetylation.

Proposed Synthesis Workflow
The proposed synthesis involves the formation of the 3-amino-4-methylpyridazine precursor,

followed by a standard acetylation reaction.

Precursor Chemicals Step 1: Synthesis of
3-amino-4-methylpyridazine 3-amino-4-methylpyridazine Step 2: Acetylation N-(4-methylpyridazin-3-yl)acetamide Purification

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for N-(4-methylpyridazin-3-yl)acetamide.
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Step 1: Proposed Synthesis of 3-amino-4-
methylpyridazine
A potential route to 3-amino-4-methylpyridazine could be adapted from known methods for

synthesizing substituted pyridazines, which often involve the condensation of a 1,4-dicarbonyl

compound with hydrazine.

Experimental Protocol (Hypothetical):

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux

condenser.

Reagents:

A suitable 1,4-dicarbonyl precursor to 4-methylpyridazine (e.g., a derivative of

methylmaleic anhydride).

Hydrazine hydrate (1.1 equivalents).

Ethanol as the solvent.

Procedure:

The dicarbonyl precursor is dissolved in ethanol in the reaction flask.

Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

The reaction mixture is then heated to reflux for 4-6 hours.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation:

Upon completion, the reaction mixture is cooled to room temperature.

The solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel to yield 3-amino-4-

methylpyridazine.

Step 2: Acetylation of 3-amino-4-methylpyridazine
The final step involves the acetylation of the amino group on the pyridazine ring. This is a

standard transformation in organic synthesis.

Experimental Protocol (Hypothetical):

Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a

dropping funnel, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or

argon).

Reagents:

3-amino-4-methylpyridazine (1.0 equivalent).

Acetic anhydride (1.2 equivalents) or acetyl chloride (1.1 equivalents).

A suitable base (e.g., triethylamine or pyridine, 1.5 equivalents).

Dichloromethane (DCM) as the solvent.

Procedure:

3-amino-4-methylpyridazine is dissolved in DCM in the reaction flask.

The base is added to the solution and stirred.

Acetic anhydride or acetyl chloride is added dropwise from the dropping funnel at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

The reaction progress is monitored by TLC.

Work-up and Isolation:
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Upon completion, the reaction mixture is washed with saturated sodium bicarbonate

solution and then with brine.

The organic layer is dried over anhydrous sodium sulfate and filtered.

The solvent is removed under reduced pressure to yield the crude product.

The crude N-(4-methylpyridazin-3-yl)acetamide is purified by recrystallization or column

chromatography.

Predicted Spectroscopic Data
The following tables provide predicted spectroscopic data for N-(4-methylpyridazin-3-
yl)acetamide based on the analysis of structurally similar pyridazine derivatives.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.9 d 1H Pyridazine ring proton

~7.4 d 1H Pyridazine ring proton

~2.4 s 3H
Methyl group on

pyridazine ring

~2.2 s 3H Acetyl methyl group

~8.5 br s 1H Amide N-H

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~169 C=O (amide)

~155 Pyridazine ring carbon

~148 Pyridazine ring carbon

~130 Pyridazine ring carbon

~125 Pyridazine ring carbon

~24 Acetyl methyl carbon

~18 Pyridazine methyl carbon

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Assignment

~3300 N-H stretch (amide)

~3050 C-H stretch (aromatic)

~2950 C-H stretch (aliphatic)

~1680 C=O stretch (amide I)

~1580 N-H bend (amide II) and C=C/C=N stretch (ring)

~1400 C-H bend (methyl)

Table 6: Predicted Mass Spectrometry Data

m/z Assignment

151 [M]⁺ (Molecular ion)

109 [M - CH₂CO]⁺

81 [C₄H₅N₂]⁺
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Prospective Biological Significance and
Applications
While no specific biological activities have been reported for N-(4-methylpyridazin-3-
yl)acetamide, the pyridazine scaffold is a well-established pharmacophore in drug discovery.

N-(4-methylpyridazin-3-yl)acetamide

Pyridazine Core Acetamide Group

Potential Biological Activities

Anti-inflammatory Anticancer Antimicrobial

Click to download full resolution via product page

Caption: Relationship between the chemical structure and potential biological activities.

Anti-inflammatory Activity: Many pyridazine derivatives have been shown to inhibit key

enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Anticancer Activity: The pyridazine nucleus is present in several compounds that exhibit

cytotoxic effects against various cancer cell lines, often by inhibiting protein kinases.

Antimicrobial Activity: The nitrogen-rich pyridazine ring can chelate metal ions essential for

microbial growth or interact with microbial enzymes, leading to antimicrobial effects.

The presence of the N-acetamide group provides a hydrogen bond donor and acceptor, which

can facilitate binding to biological targets such as enzymes and receptors. Further research,
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including in vitro and in vivo screening, is necessary to elucidate the specific biological activities

of N-(4-methylpyridazin-3-yl)acetamide.

Conclusion
N-(4-methylpyridazin-3-yl)acetamide represents an under-investigated molecule with

potential for applications in medicinal chemistry. This technical guide has provided a detailed,

albeit predictive, overview of its chemical properties, a plausible synthetic route, and a

discussion of its potential biological significance based on the known activities of related

pyridazine compounds. It is our hope that this document will serve as a valuable resource for

researchers and stimulate further investigation into this promising chemical entity.

Disclaimer: The experimental protocols and spectral data presented in this guide are

hypothetical and based on chemical principles and data from analogous compounds.

Experimental validation is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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